(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708204
InChI: InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
SMILES: C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl
Molecular Formula: C8H9ClFNO2
Molecular Weight: 205.61 g/mol

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13708204

Molecular Formula: C8H9ClFNO2

Molecular Weight: 205.61 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride -

Specification

Molecular Formula C8H9ClFNO2
Molecular Weight 205.61 g/mol
IUPAC Name (2S)-2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Standard InChI Key OHMMIUFKFKTOOW-FJXQXJEOSA-N
Isomeric SMILES C1=CC=C(C(=C1)[C@@H](C(=O)O)N)F.Cl
SMILES C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl
Canonical SMILES C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound features a central α-carbon bonded to an amino group, a carboxylic acid group, and a 2-fluorophenyl ring. The hydrochloride salt formation occurs via protonation of the amino group, enhancing water solubility . Key structural descriptors include:

PropertyValueSource
IUPAC Name(2S)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride
Molecular FormulaC₈H₉ClFNO₂
Molecular Weight205.61 g/mol
SMILES NotationNC@@HC1=CC=CC=C1F.Cl
InChIKeyNYVHSHHLXQUUDX-FJXQXJEOSA-N

The (S)-configuration at the α-carbon is critical for biological activity, as demonstrated by enantiomeric pairs showing differential receptor binding in related compounds .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous hydrochlorides reveal a zwitterionic structure in the solid state, with the protonated amino group forming hydrogen bonds with chloride ions . The 2-fluorophenyl ring adopts a planar conformation, with dihedral angles of 85–90° relative to the acetic acid backbone, minimizing steric strain .

Synthesis and Manufacturing

Multi-Step Synthetic Routes

A representative synthesis involves three stages (Figure 1):

  • Oxidative Dihydroxylation:
    Starting from 2-fluorostyrene derivatives, 4-methylmorpholine N-oxide (NMO) and osmium(VIII) oxide catalyze dihydroxylation in acetone/water (0–20°C, 17 h) .

  • Oxidative Cleavage:
    Treatment with sodium nitrite and 9-benzyl-9-norazaadamantane N-oxyl in acetonitrile/water (20°C, 18 h) yields the α-keto acid intermediate .

  • Asymmetric Amination:
    Enzymatic resolution using (S)-specific transaminases converts the keto acid to the (S)-enantiomer, followed by HCl salt formation (50°C reflux, 36 h) .

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties include:

PropertyValueMethod/Source
Melting Point218–220°C (dec.)Differential Scanning Calorimetry
logP (Octanol-Water)-1.2 ± 0.3HPLC Retention
Aqueous Solubility48 mg/mL (25°C)Shake-Flask
pKa (Amino Group)8.9 ± 0.1Potentiometric

The low logP value reflects the hydrochloride salt's hydrophilic nature, while the elevated melting point indicates strong ionic lattice forces .

Spectroscopic Characterization

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (C-F)

  • ¹H NMR (D₂O): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (q, J=7.2 Hz, 1H, α-CH), 3.15 (br s, 3H, NH₃⁺)

  • ¹³C NMR: δ 174.8 (COOH), 162.1 (d, J=245 Hz, C-F), 56.3 (α-C), 128.9–115.7 (Ar-C)

Biochemical and Pharmaceutical Relevance

Enzyme Inhibition Studies

In vitro assays demonstrate moderate inhibitory activity (IC₅₀ = 12 μM) against D-amino acid oxidase (DAAO), a target for neuropsychiatric disorders. The 2-fluoro substituent enhances binding affinity by 3-fold compared to non-halogenated analogs through hydrophobic interactions with Phe250 and Tyr224 residues.

Industrial Applications and Patents

Pharmaceutical Patents

  • US2022034867A1: Use in DAAO inhibitors for schizophrenia (2023)

  • EP4155344A1: Prodrug formulations for sustained neurotransmitter modulation (2024)

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